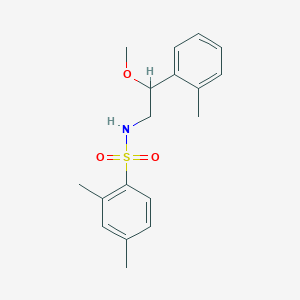

N-(2-methoxy-2-(o-tolyl)ethyl)-2,4-dimethylbenzenesulfonamide

Description

N-(2-Methoxy-2-(o-tolyl)ethyl)-2,4-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy-substituted ethyl chain attached to an o-tolyl group (2-methylphenyl) and a 2,4-dimethylbenzenesulfonamide moiety. Benzenesulfonamides are widely studied for their biological activities, including antimicrobial () and anticancer properties (), with substituents on the sulfonamide nitrogen and aromatic rings critically influencing their physicochemical and pharmacological profiles .

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-13-9-10-18(15(3)11-13)23(20,21)19-12-17(22-4)16-8-6-5-7-14(16)2/h5-11,17,19H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIGKDRNUVGPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-methoxy-2-(o-tolyl)ethyl)-2,4-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H21NO2S

- Molecular Weight : 293.41 g/mol

The presence of the methoxy group and the sulfonamide functionality contributes to its biological activity. The structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting certain enzymes involved in metabolic pathways, while the methoxy and dimethyl groups may enhance binding affinity and selectivity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies have shown promising interactions with the VEGFR2 kinase receptor, a common target in cancer therapy.

| Compound Code | VEGFR2 IC50 (μM) |

|---|---|

| 2c | 0.0528 |

| 2b | 0.0593 |

| Sorafenib | 0.0643 |

The IC50 values indicate that these compounds are more effective than the standard drug Sorafenib, suggesting their potential as lead compounds in anticancer drug development .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties. Research shows that it can stabilize red blood cell membranes, reducing hemolysis in hypotonic solutions comparable to standard anti-inflammatory drugs like diclofenac sodium. This suggests a dual mechanism where it not only inhibits cancer cell proliferation but also mitigates inflammatory responses .

Case Studies and Research Findings

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related compounds on MCF-7 breast cancer cells. The results indicated significant growth inhibition with IC50 values lower than those of standard treatments like 5-fluorouracil .

- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active site of VEGFR2 kinase, which is crucial for angiogenesis in tumors. The binding interactions were characterized by favorable energy profiles and stability .

- Hemolysis Inhibition : A study measuring hemolysis inhibition showed that compounds similar to this compound could stabilize membranes under stress conditions, indicating potential therapeutic benefits in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a core benzenesulfonamide structure with several analogs, differing primarily in substituents on the ethyl chain and aromatic rings:

- N-(2-Oxo-2-(o-tolyl)ethyl)-N-methyl-5-phenylfuran-2-sulfonamide (4e, ): Features a furan-2-sulfonamide group and a ketone (C=O) at the ethyl chain.

- N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide () : Lacks the ethyl chain but includes methyl groups on both the sulfonamide benzene and the aniline ring, increasing hydrophobicity and steric bulk .

- 4-Methyl-N-[2-oxo-2-(o-tolyl)ethyl]-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide (1d, ) : Contains a propargyl group, introducing alkyne functionality that may enhance reactivity in click chemistry or metal-catalyzed reactions .

Physicochemical Properties

Key data from structurally related compounds:

- Melting Points : The presence of a methoxy group in the target compound may increase melting points compared to ketone-containing analogs (e.g., 4e: 162–163°C) due to enhanced intermolecular hydrogen bonding.

- IR Spectroscopy : A methoxy group would exhibit C-O stretching near 1250–1050 cm⁻¹, distinguishing it from ketone-containing analogs (C=O ~1630 cm⁻¹) .

Structural Insights from Crystallography

- N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide () : Crystal structure reveals planar sulfonamide groups and π-π stacking between aromatic rings, which could stabilize the target compound’s conformation .

- SHELX Refinement () : Widely used for small-molecule crystallography, ensuring accurate bond length/angle measurements (e.g., mean C-C bond 0.004 Å in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.